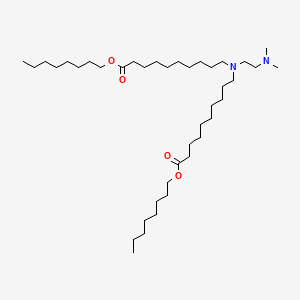
Dioctyl 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioctyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with the molecular formula C40H80N2O4 and a molecular weight of 653.08 g/mol . This compound is known for its unique structure, which includes two octyl groups and a dimethylaminoethyl group linked by a decanoate chain. It is primarily used in various industrial and scientific applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dioctyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves the esterification of decanoic acid with dioctylamine and dimethylaminoethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Dioctyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dioctyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the study of lipid membranes and as a component in liposome formulations for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery systems and as a surfactant in pharmaceutical formulations.
Industry: Utilized as a plasticizer in the production of flexible plastics and as an additive in lubricants.
Mechanism of Action
The mechanism of action of Dioctyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the uptake of therapeutic agents. Additionally, the dimethylamino group can interact with various molecular targets, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate): Similar structure but with ethylhexyl groups instead of octyl groups.
Diethylhexyl Butamido Triazone: Another compound with similar ester and amine functionalities but different structural framework.
Uniqueness
Dioctyl 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its specific combination of octyl and dimethylaminoethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with lipid membranes and proteins .
Properties
Molecular Formula |
C40H80N2O4 |
|---|---|
Molecular Weight |
653.1 g/mol |
IUPAC Name |
octyl 10-[2-(dimethylamino)ethyl-(10-octoxy-10-oxodecyl)amino]decanoate |
InChI |
InChI=1S/C40H80N2O4/c1-5-7-9-11-23-29-37-45-39(43)31-25-19-15-13-17-21-27-33-42(36-35-41(3)4)34-28-22-18-14-16-20-26-32-40(44)46-38-30-24-12-10-8-6-2/h5-38H2,1-4H3 |
InChI Key |
CEYSPQCEJXPOMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OCCCCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


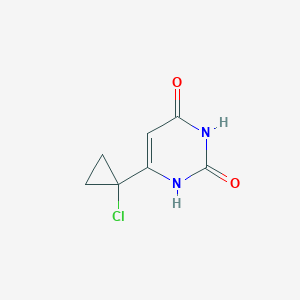
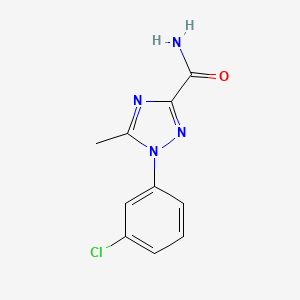
![6-(3,5-Dimethylphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361905.png)
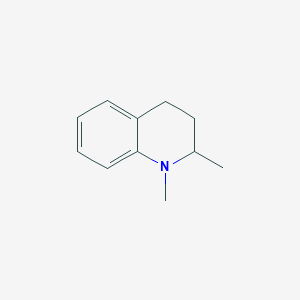
![6-[(E)-2-(2-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361916.png)
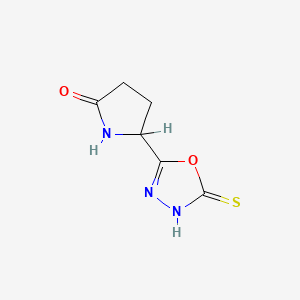
![4-[(3-Methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium](/img/structure/B13361937.png)
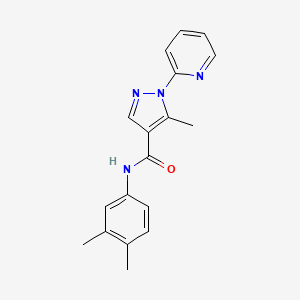
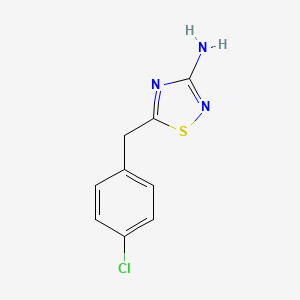
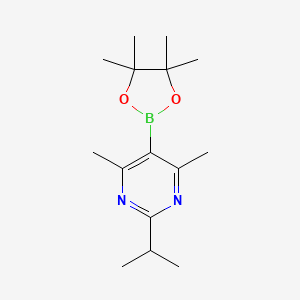
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B13361949.png)
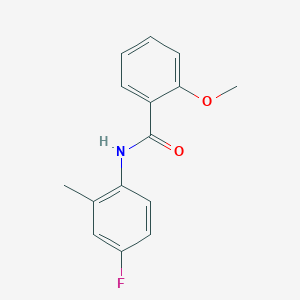
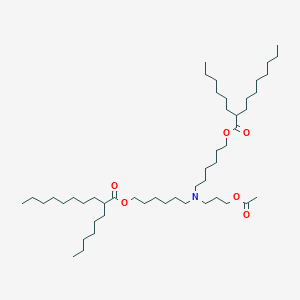
![1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13361982.png)
